molecular formula C9H15N3O2 B3134828 N-isopropyl-4,5-dimethoxy-2-pyrimidinamine CAS No. 400084-03-9

N-isopropyl-4,5-dimethoxy-2-pyrimidinamine

Cat. No. B3134828
CAS RN: 400084-03-9
M. Wt: 197.23 g/mol
InChI Key: VOUMLVUXRPDMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4,5-dimethoxy-2-pyrimidinamine, also known as IDMP, is a chemical compound. It has the molecular formula C9H15N3O2 and a molecular weight of 197.2343 .


Synthesis Analysis

The synthesis of pyrimidines, such as N-isopropyl-4,5-dimethoxy-2-pyrimidinamine, involves several methods . One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of N-isopropyl-4,5-dimethoxy-2-pyrimidinamine consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 5 and an isopropyl group at the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-isopropyl-4,5-dimethoxy-2-pyrimidinamine include its molecular formula (C9H15N3O2), molecular weight (197.2343), and its structure . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

properties

IUPAC Name

4,5-dimethoxy-N-propan-2-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6(2)11-9-10-5-7(13-3)8(12-9)14-4/h5-6H,1-4H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUMLVUXRPDMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C(=N1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-4,5-dimethoxy-2-pyrimidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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